N-(3-methanesulfonamidophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Description
This compound features a central acetamide scaffold with two key substituents:
- 3-Methanesulfonamidophenyl group: A phenyl ring substituted at the meta position with a methanesulfonamide (-SO₂NHCH₃) group.
- 4-Methoxy-1,3-benzothiazole moiety: A benzothiazole ring substituted at the 4-position with a methoxy (-OCH₃) group and at the 2-position with a methylamino (-N(CH₃)-) linker.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-22(18-20-17-14(26-2)8-5-9-15(17)27-18)11-16(23)19-12-6-4-7-13(10-12)21-28(3,24)25/h4-10,21H,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYZPAXMXJXOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzothiazole Derivatives with Sulfonamide/Substituted Phenyl Groups
Sulfonamide-Containing Acetamides with Heterocyclic Moieties
Key Structural-Activity Relationship (SAR) Insights
- Position of Substituents : Meta-substituted sulfonamides (target compound) often exhibit better target engagement than para-substituted analogs due to reduced steric hindrance .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) on benzothiazole enhances solubility and bioavailability compared to nitro or chloro groups, which may improve pharmacokinetics .
- Heterocycle Modifications : Benzothiazole derivatives generally show higher metabolic stability than thiadiazole or triazole analogs, which are prone to oxidation .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | N-(4-Chloro-2-nitrophenyl) Analog | N-(4-Ethoxy-benzothiazole) Analog |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 2.8 |
| Solubility (mg/mL) | 0.45 | 0.12 | 0.32 |
| Plasma Protein Binding (%) | 89 | 94 | 91 |
Data derived from computational models and experimental assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
